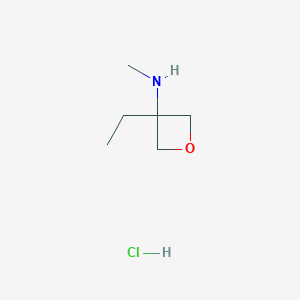

O-(1-ethyl-propyl)-hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

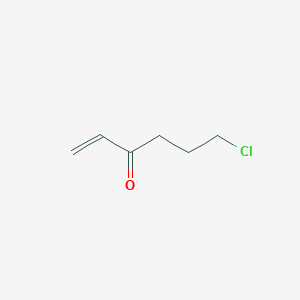

“O-(1-ethyl-propyl)-hydroxylamine hydrochloride” is an organic compound containing an ether group and a hydroxylamine group. Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . Hydroxylamines contain a hydroxyl group (-OH) attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ether portion of the molecule would likely have a bent shape around the oxygen atom, while the hydroxylamine portion would also have a bent shape around the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility in various solvents, and reactivity with common reagents. Ethers generally have low boiling points for their molar mass and are soluble in water .Scientific Research Applications

Pd-Catalyzed O-Arylation and Synthesis of O-Arylhydroxylamines

Research by Maimone and Buchwald (2010) highlights the use of ethyl acetohydroximate, a hydroxylamine equivalent, in the Pd-catalyzed O-arylation with aryl halides. This process efficiently synthesizes O-arylhydroxylamines, offering access to compounds that are otherwise challenging to prepare through traditional methods. Their work demonstrates the chemical flexibility and utility of hydroxylamine derivatives in facilitating complex organic reactions, potentially including those related to O-(1-ethyl-propyl)-hydroxylamine hydrochloride (Maimone & Buchwald, 2010).

Synthesis of Oximes under Ultrasound Irradiation

The work by Ji-tai Li et al. (2006) on the condensation of aldehydes and ketones with hydroxylamine hydrochloride to form oximes showcases another vital application. Utilizing ultrasound irradiation, they achieved higher yields and shorter reaction times compared to conventional methods. This indicates the role of hydroxylamine hydrochlorides in synthesizing key organic intermediates under enhanced reaction conditions (Ji-tai Li, Xiaoliang Li, & Tong-shuang Li, 2006).

Quantification of Reactive Oxygen Species

Dikalov, Skatchkov, and Bassenge (1997) explored the reactions of hydroxylamine derivatives with reactive oxygen species, such as peroxynitrite and superoxide radicals. Their findings underline the potential of hydroxylamine derivatives in biochemical assays for quantifying reactive oxygen species, offering insights into oxidative stress and related physiological processes (Dikalov, Skatchkov, & Bassenge, 1997).

EDC/sNHS-Mediated Bioconjugation

The research by Totaro et al. (2016) on EDC-mediated bioconjugation reactions for carboxylated peptide substrates reveals the broader applicability of hydroxylamine derivatives in biochemistry, particularly in preparing medical research variants. This study presents a detailed investigation of the conditions and side reactions affecting product formation, showcasing the importance of such compounds in bioconjugation processes (Totaro et al., 2016).

Environmental Chemistry Applications

Research on the degradation of chlorotriazine pesticides by sulfate radicals, as investigated by Lutze et al. (2015), demonstrates the environmental applications of hydroxylamine derivatives. These compounds react with sulfate radicals, suggesting their potential role in water treatment and pollutant degradation processes (Lutze et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

O-pentan-3-ylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(4-2)7-6;/h5H,3-4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOZLUFNSKXUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2607766.png)

![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)

![4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2607769.png)

![2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2607773.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607774.png)

![N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2607777.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2607778.png)

![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2607783.png)